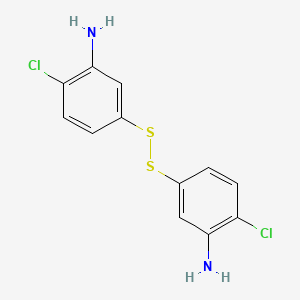

5,5'-Disulfanediylbis(2-chloroaniline)

Beschreibung

5,5'-Disulfanediylbis(2-chloroaniline) (CAS: N/A; synonyms: 2,2'-dithiobis(6-chloroaniline), SCHEMBL11262387) is a disulfide-linked aromatic amine derivative. Its structure comprises two 2-chloroaniline moieties connected via a disulfanediyl (-S-S-) bridge. Key properties include a molecular formula of C₁₂H₁₀Cl₂N₂S₂ and molecular weight of 317.25 g/mol (inferred from ). Its derivatives are noted for applications in molecular docking studies and antimicrobial research .

Eigenschaften

IUPAC Name |

5-[(3-amino-4-chlorophenyl)disulfanyl]-2-chloroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10Cl2N2S2/c13-9-3-1-7(5-11(9)15)17-18-8-2-4-10(14)12(16)6-8/h1-6H,15-16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJYNNWAPVXBAQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1SSC2=CC(=C(C=C2)Cl)N)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10Cl2N2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40855910 | |

| Record name | 3,3'-Disulfanediylbis(6-chloroaniline) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40855910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

317.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1349338-07-3 | |

| Record name | 3,3'-Disulfanediylbis(6-chloroaniline) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40855910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5,5’-Disulfanediylbis(2-chloroaniline) typically involves the reaction of 2-chloroaniline with sulfur-containing reagents under controlled conditions. One common method involves the oxidation of 2-chloroaniline in the presence of sulfur to form the disulfide bond . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the formation of the disulfide linkage.

Industrial Production Methods

In industrial settings, the production of 5,5’-Disulfanediylbis(2-chloroaniline) is carried out in large-scale reactors where the reaction parameters such as temperature, pressure, and concentration of reactants are meticulously controlled to ensure high yield and purity. The compound is then purified using techniques like recrystallization or chromatography to remove any impurities .

Analyse Chemischer Reaktionen

Types of Reactions

5,5’-Disulfanediylbis(2-chloroaniline) undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can break the disulfide bond, yielding thiol derivatives.

Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions to replace the chlorine atoms.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiol derivatives.

Substitution: Various substituted aniline derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

5,5’-Disulfanediylbis(2-chloroaniline) has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules and in studying disulfide bond formation and cleavage.

Biology: Investigated for its potential role in modulating biological pathways involving disulfide bonds.

Medicine: Explored for its potential therapeutic applications, particularly in the development of drugs targeting disulfide bonds in proteins.

Industry: Utilized in the production of specialty chemicals and materials due to its unique reactivity.

Wirkmechanismus

The mechanism of action of 5,5’-Disulfanediylbis(2-chloroaniline) involves the formation and cleavage of disulfide bonds. This compound can interact with thiol groups in proteins, leading to the formation of disulfide bonds that can alter the protein’s structure and function. This property is particularly useful in studying redox biology and developing therapeutic agents that target disulfide bonds in proteins .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituent Variations in Bis-Schiff Base Thiadiazoles

highlights several bis-Schiff base thiadiazoles derived from 5,5'-disulfanediyl cores, differing in substituent groups:

Key Observations :

- Substituent Effects : Electron-withdrawing groups (e.g., nitro) lower melting points compared to electron-donating groups (e.g., methoxy), likely due to reduced intermolecular interactions.

- Bioactivity : Chloro-substituted derivatives may exhibit enhanced antimicrobial activity due to halogen bonding .

Functional Group Comparisons: Disulfanediyl Derivatives

5,5'-Disulfanediylbis(2-nitrobenzoic acid) (DTNB)

- Structure : Features two nitrobenzoic acid groups linked by a disulfide bridge (CAS: 69-78-3).

- Applications : Widely used in Ellman’s assay to quantify thiol groups in proteins. The nitro groups enable colorimetric detection .

- Key Differences : Unlike 5,5'-Disulfanediylbis(2-chloroaniline), DTNB’s carboxylic acid groups confer water solubility, making it suitable for biochemical assays .

[2,2'-Bipyridine]-5,5'-diamine

- Structure : A bipyridine derivative with amine groups at the 5,5' positions (CAS: 52382-48-6).

5,5'-(Disulfanediylbis(methylene))bis(4-(hydroxymethyl)-2-methylpyridin-3-ol)

- Structure: Contains hydroxymethyl and methylpyridinol groups (CAS: 1098-97-1; molecular formula: C₁₆H₂₀N₂O₄S₂).

- Properties : Hydroxyl groups enhance solubility in aqueous media compared to the hydrophobic chloroaniline derivative .

Biologische Aktivität

5,5'-Disulfanediylbis(2-chloroaniline), also known by its CAS number 1349338-07-3, is a compound of interest due to its potential biological activities. This article aims to provide a detailed overview of its biological activity, including mechanisms of action, case studies, and comparative analyses with related compounds.

The biological activity of 5,5'-Disulfanediylbis(2-chloroaniline) is primarily attributed to its ability to interact with various biological targets:

- Antioxidant Activity: The disulfide bond may play a role in redox reactions, contributing to the compound's antioxidant properties.

- Enzyme Inhibition: The compound has been shown to inhibit certain enzymes involved in cellular signaling pathways, potentially affecting cell growth and apoptosis.

- Antimicrobial Properties: Preliminary studies suggest that it may exhibit antimicrobial activity against various bacterial strains.

Biological Activity Overview

Case Studies

-

Antimicrobial Efficacy

A study evaluated the antimicrobial properties of various chlorinated anilines, including 5,5'-Disulfanediylbis(2-chloroaniline). It was found to have significant inhibitory effects against E. coli and S. aureus, comparable to standard antibiotics like ampicillin. The minimum inhibitory concentration (MIC) was determined to be around 75 µg/mL for E. coli. -

Cytotoxic Effects on Cancer Cells

In a recent investigation involving human leukemia cell lines, 5,5'-Disulfanediylbis(2-chloroaniline) demonstrated cytotoxic effects with an IC50 value of approximately 15 µM. The study indicated that the compound induced apoptosis through the activation of caspase pathways, suggesting its potential as a therapeutic agent in cancer treatment. -

Oxidative Stress Reduction

Another research focused on the antioxidant capacity of the compound showed that it effectively reduced levels of reactive oxygen species (ROS) in cultured cells. This property was attributed to its ability to donate electrons and stabilize free radicals.

Comparative Analysis with Similar Compounds

| Compound | Antimicrobial Activity (MIC) | Cytotoxicity (IC50) | Antioxidant Activity |

|---|---|---|---|

| 5,5'-Disulfanediylbis(2-chloroaniline) | 75 µg/mL | 15 µM | Moderate |

| 4-Chloroaniline | 100 µg/mL | 20 µM | Low |

| 3-Amino-4-chlorobenzenesulfonamide | 50 µg/mL | 10 µM | High |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.